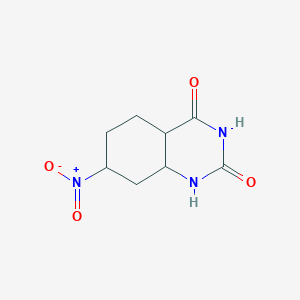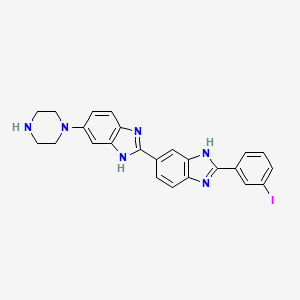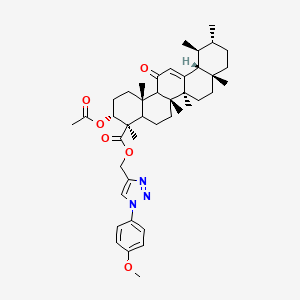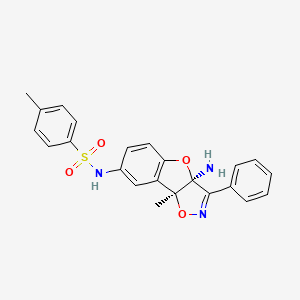
Antifungal agent 100
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 100 is a compound known for its notable antifungal activity. It is particularly effective against various fungal pathogens, making it a valuable asset in the treatment and prevention of fungal infections. The compound has a molecular weight of 435.50 and a chemical formula of C23H21N3O4S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 100 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Antifungal agent 100 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: It is employed in research on fungal biology and the interaction between antifungal agents and fungal pathogens.
Medicine: It is investigated for its potential use in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: It is used in the development of antifungal coatings and materials to prevent fungal growth on various surfaces
Wirkmechanismus
Antifungal agent 100 exerts its effects by targeting specific molecular pathways in fungal cells. It inhibits the activity of succinate dehydrogenase, an enzyme involved in the fungal respiratory chain, leading to the disruption of energy production and ultimately causing cell death. The compound also interferes with the synthesis of essential fungal cell components, further contributing to its antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antifungal agent 100 include:
Fluconazole: A widely used antifungal agent that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.
Itraconazole: Another antifungal agent that targets ergosterol synthesis and is used to treat a variety of fungal infections.
Amphotericin B: A polyene antifungal that binds to ergosterol and disrupts fungal cell membranes
Uniqueness
This compound is unique in its dual mechanism of action, targeting both succinate dehydrogenase and essential cell component synthesis. This dual targeting makes it particularly effective against resistant fungal strains and broadens its spectrum of activity compared to other antifungal agents .
Eigenschaften
Molekularformel |
C23H21N3O4S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[(3aS,8bS)-3a-amino-8b-methyl-3-phenyl-[1]benzofuro[2,3-d][1,2]oxazol-7-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-15-8-11-18(12-9-15)31(27,28)26-17-10-13-20-19(14-17)22(2)23(24,29-20)21(25-30-22)16-6-4-3-5-7-16/h3-14,26H,24H2,1-2H3/t22-,23-/m0/s1 |
InChI-Schlüssel |
CNVSKMKFPJYCCK-GOTSBHOMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)O[C@@]4([C@]3(ON=C4C5=CC=CC=C5)C)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4(C3(ON=C4C5=CC=CC=C5)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
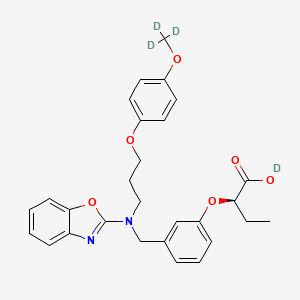
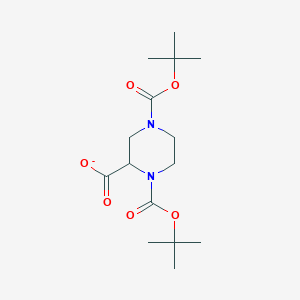
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)

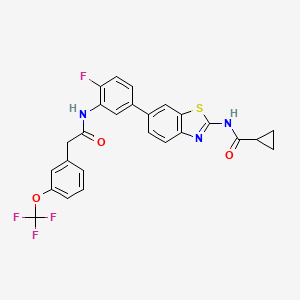
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)



